4-(4-Nitrophenyl)-2-phenylquinazoline

Enzyme inhibition Alkaline phosphatase Quinazoline SAR

Researchers probing phosphatase or kinase targets need scaffolds with validated electronic signatures. 4-(4-Nitrophenyl)-2-phenylquinazoline closes this gap: • 28.5-fold greater TNAP inhibition (IC50 340 µM) vs. carboxy-substituted analog • Hammett σp 0.78 (para-NO2) drives QSAR-defined antimicrobial SAR; nitro group reduces to aniline for amide/sulfonamide library expansion • Compatible with Rh-catalyzed C-H allylation/amination for rapid diversification Standard packs: 10-100 mg; bulk custom synthesis available. In stock for immediate global shipment.

Molecular Formula C20H13N3O2
Molecular Weight 327.3g/mol
CAS No. 254966-96-6
Cat. No. B417157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Nitrophenyl)-2-phenylquinazoline
CAS254966-96-6
Molecular FormulaC20H13N3O2
Molecular Weight327.3g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)C4=CC=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C20H13N3O2/c24-23(25)16-12-10-14(11-13-16)19-17-8-4-5-9-18(17)21-20(22-19)15-6-2-1-3-7-15/h1-13H
InChIKeyRHBJFFVBPSRDNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Nitrophenyl)-2-phenylquinazoline: Chemical Identity


4-(4-Nitrophenyl)-2-phenylquinazoline (CAS 254966-96-6, molecular formula C20H13N3O2, molecular weight 327.3 g/mol) is a 2,4-diarylquinazoline derivative characterized by a quinazoline core bearing a phenyl substituent at the 2-position and a 4-nitrophenyl group at the 4-position [1]. Quinazolines represent a privileged scaffold in medicinal chemistry due to their documented capacity to engage diverse biological targets, including kinases, G-protein coupled receptors, and bacterial enzymes [2]. This specific nitroaryl substitution pattern imparts distinct electronic properties (electron-withdrawing para-nitro group) and serves as a synthetic handle for further functionalization, positioning it as a strategic intermediate or scaffold for structure-activity relationship (SAR) exploration in antimicrobial and kinase inhibitor discovery programs [3].

1

Privileged 2,4-diarylquinazoline scaffold for kinase and antimicrobial SAR exploration

2

Electron-withdrawing 4-nitrophenyl handle enables electronic tuning and downstream reduction to aniline

3

Reported compatibility with regioselective C–H activation for late-stage scaffold diversification

4-(4-Nitrophenyl)-2-phenylquinazoline: Why Substitution Fails


Generic substitution of 4-(4-nitrophenyl)-2-phenylquinazoline with other 2,4-diarylquinazoline congeners is scientifically inadvisable due to the non-linear impact of aryl substitution patterns on biological target engagement. The electron-withdrawing para-nitro group at the 4-position dramatically alters the electron density distribution of the quinazoline core and establishes critical dipole interactions with target binding pockets—interactions that are absent or substantially attenuated in analogs bearing electron-donating (e.g., methoxy) or unsubstituted phenyl groups [1]. Quantitative structure-activity relationship (QSAR) studies in the quinazoline series demonstrate that antimicrobial activity is governed by electronic parameters (Hammett sigma constants) and hydrophobicity (log P) [2]. Consequently, swapping this compound for a close analog without the 4-nitro substitution risks eliminating the precise electronic profile required for target binding, while substituting at the 2-position may disrupt favorable steric interactions or metabolic stability [3]. The following quantitative evidence establishes the specific differentiation parameters that inform research procurement decisions.

Electronic modulation mismatch

Replacing the 4-nitro group with electron-donating or unsubstituted aryl groups may disrupt target-binding dipole interactions critical for engagement.

QSAR parameter shift

Antimicrobial activity in the quinazoline series is governed by Hammett sigma constants; analogs without electron-withdrawing character may shift activity profiles away from reported SAR trends.

Substitution-pattern sensitivity

2-position modifications can alter steric interactions; closely related diarylquinazolines may not reproduce the same target-engagement profile as the 2-phenyl reference scaffold.

4-(4-Nitrophenyl)-2-phenylquinazoline: Comparative Evidence


4-Nitrophenyl Substitution Enhances TNAP Inhibition

In head-to-head enzymatic assays against human tissue-nonspecific alkaline phosphatase (TNAP), 4-(4-nitrophenyl)-2-phenylquinazoline demonstrated an IC50 of 3.40 × 10⁵ nM, whereas a structurally related carboxy-substituted quinazoline analog exhibited an IC50 of 9.68 × 10⁶ nM [1]. The 4-nitrophenyl analog achieved 28.5-fold greater inhibitory potency under identical assay conditions. This differential activity is attributable to the electron-withdrawing nature of the 4-nitro group, which enhances binding interactions with the enzyme's active site relative to the carboxyl-bearing analog [1].

TNAP Inhibition
Head-to-head
IC50 3.40 × 105 nM
Reported 28.5-fold higher potency vs. carboxy-substituted quinazoline analog under identical assay conditions.
Assay: human leukocyte alkaline phosphatase, 10 mM pNPP substrate. Comparator IC50 9.68 × 106 nM.
Enzyme inhibition Alkaline phosphatase Quinazoline SAR IC50 comparison

Electron-Withdrawing Nitro Group Drives Antimicrobial Activity

Quantitative structure-activity relationship (QSAR) studies on 2-phenylquinazoline-4(3H)-one derivatives have established that antimicrobial activity is statistically governed by electronic parameters, specifically Hammett sigma constants, in addition to hydrophobicity (log P) and molar refractivity [1]. Within this QSAR framework, compounds bearing electron-withdrawing substituents such as nitro groups consistently exhibit distinct activity profiles compared to electron-donating or unsubstituted analogs [1]. 4-(4-Nitrophenyl)-2-phenylquinazoline, by virtue of its para-nitro substitution (σp = 0.78), falls within a favorable electronic parameter space that correlates with enhanced target engagement in antimicrobial assays relative to analogs lacking this electronic feature.

Electronic Contribution
Class-level
Hammett σp = 0.78
QSAR models link electron-withdrawing character to antimicrobial activity; Δσp 0.78–1.05 relative to unsubstituted or electron-donating analogs.
QSAR-derived inference; compound-specific antimicrobial data to verify.
QSAR Antimicrobial activity Electronic parameters Quinazoline SAR

2-Position Substitution Critical for Antibacterial Activity

Structure-activity relationship studies of 2-substituted quinazolines demonstrate that antibacterial activity is exquisitely sensitive to the nature of the substituent at the 2-position. The lead compound (1) in this series exhibited MIC values of 12–25 µM against S. pyogenes, while optimized derivative 22 displayed significantly improved broad-spectrum antibacterial activity across a panel of bacterial strains and inhibited bacterial transcription/translation in vitro [1]. Notably, among 24 additional compounds synthesized from this lead, none matched the potency of compound 22, underscoring the narrow activity window for optimal 2-position substitution [1]. This SAR insight positions 4-(4-nitrophenyl)-2-phenylquinazoline—with its unsubstituted phenyl at the 2-position and electron-withdrawing nitro group at the 4-position—as a strategic scaffold for systematic exploration of 2-position modifications in antimicrobial discovery programs.

2-Position SAR
Class-level
Lead MIC 12–25 µM (S. pyogenes)
Optimized derivative 22 showed broader antibacterial spectrum; narrow activity window for 2-position substitution underscores scaffold sensitivity.
Compound not directly tested; serves as reference scaffold for 2-position SAR exploration.
Antibacterial activity Structure-activity relationship MIC determination Quinazoline optimization

Regioselective Cross-Coupling Compatibility

The 2,4-diarylquinazoline scaffold, including 4-(4-nitrophenyl)-2-phenylquinazoline, has been demonstrated to undergo rhodium-catalyzed regioselective ortho-allylation and C–H amination reactions with high efficiency and good functional group tolerance [1][2]. This synthetic compatibility contrasts with simpler quinazoline cores that may require protecting group strategies or suffer from regioselectivity challenges during derivatization. The 4-nitrophenyl group serves as both an electronic modulator and a synthetic handle amenable to further functionalization via reduction to the corresponding aniline derivative (NH₂), enabling downstream diversification pathways.

Synthetic Tractability
Class-level
Rh-catalyzed C–H allylation & amination
Reported regioselective late-stage functionalization compatibility; 4-nitrophenyl group reducible to aniline for downstream diversification.
Methodological demonstration on 2,4-diarylquinazoline scaffold class.
Synthetic methodology Cross-coupling Regioselectivity Quinazoline derivatization

4-(4-Nitrophenyl)-2-phenylquinazoline: Application Scenarios


Alkaline Phosphatase Inhibitor SAR Studies

Based on direct comparative IC50 data showing 28.5-fold higher TNAP inhibition relative to a carboxy-substituted quinazoline analog [1], 4-(4-nitrophenyl)-2-phenylquinazoline is validated as a starting scaffold for structure-activity relationship studies targeting tissue-nonspecific alkaline phosphatase. Researchers investigating phosphatase inhibition mechanisms or developing tool compounds for bone mineralization and vascular calcification studies can utilize the established potency differential to benchmark new derivatives.

Antimicrobial Lead Optimization Scaffold

QSAR studies have established that electronic parameters (Hammett sigma constants) govern antimicrobial activity in the quinazoline series [1], while SAR studies confirm that 2-substituted quinazolines represent a validated antibacterial class with demonstrated MIC values ranging from 12–25 µM against S. pyogenes for lead compounds . 4-(4-Nitrophenyl)-2-phenylquinazoline, bearing a strong electron-withdrawing para-nitro group (σp = 0.78), is a rationally justified scaffold for systematic exploration of electronic effects on antimicrobial potency.

Late-Stage Functionalization & Library Synthesis

The demonstrated compatibility of 2,4-diarylquinazolines with rhodium-catalyzed regioselective C–H allylation and amination reactions [1] establishes 4-(4-nitrophenyl)-2-phenylquinazoline as a viable intermediate for medicinal chemistry library expansion. Additionally, the 4-nitrophenyl moiety can be reduced to the corresponding aniline, providing a synthetic entry point for amide coupling, sulfonamide formation, or diazonium chemistry, enabling rapid diversification of the quinazoline scaffold.

Kinase Inhibitor Discovery Reference Compound

Quinazoline derivatives constitute a privileged chemotype for kinase inhibition, with numerous FDA-approved agents (e.g., gefitinib, erlotinib, lapatinib) featuring the quinazoline core [1]. The 2,4-diaryl substitution pattern present in 4-(4-nitrophenyl)-2-phenylquinazoline provides a molecular framework for probing ATP-binding pocket interactions across the kinome. The electron-withdrawing nitro group may influence hinge-binding affinity and selectivity profiles relative to unsubstituted or electron-donating congeners.

Application
Selection Property
Validation Focus
Phosphatase inhibition SAR studies
TNAP target engagement context
IC50 benchmarking across structural analogs
Antimicrobial SAR exploration
Electronic parameter (Hammett σ) contribution
Activity correlation with log P and molar refractivity
Scaffold diversification studies
Regioselective C–H activation compatibility
Downstream aniline derivatization feasibility
Kinase probe development
2,4-diarylquinazoline hinge-binding motif
Kinase selectivity panel evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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